

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 4-Nitrodiphenylmethane

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Compound of Interest

Compound Name: **4-Nitrodiphenylmethane**

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Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **4-nitrodiphenylmethane**. A comprehensive understanding of the fragmentation behavior of this and related nitroaromatic compounds is essential for their unambiguous identification in complex matrices, which is critical in fields ranging from medicinal chemistry to environmental analysis. This application note presents the characteristic mass fragments, a proposed fragmentation pathway, and a generalized experimental protocol for acquiring the mass spectrum.

Introduction

4-Nitrodiphenylmethane ($C_{13}H_{11}NO_2$) is a nitroaromatic compound with a molecular weight of 213.23 g/mol. [1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. Electron ionization (EI) is a common "hard" ionization technique that induces extensive fragmentation of the analyte molecule. [3][4] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. Understanding the fragmentation pathways of nitroaromatic compounds is crucial for their identification and characterization.

Data Presentation

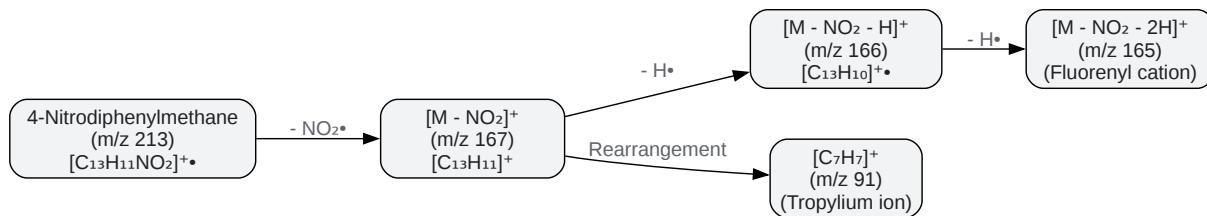
The electron ionization mass spectrum of **4-nitrodiphenylmethane** is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z), relative intensity, and proposed fragment structures, are summarized in Table 1.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Formula
213	100	$[\text{M}]^{+\bullet}$ (Molecular Ion)	$[\text{C}_{13}\text{H}_{11}\text{NO}_2]^{+\bullet}$
167	~80	$[\text{M} - \text{NO}_2]^+$	$[\text{C}_{13}\text{H}_{11}]^+$
166	~75	$[\text{M} - \text{NO}_2 - \text{H}]^+$	$[\text{C}_{13}\text{H}_{10}]^{+\bullet}$
165	~70	$[\text{M} - \text{NO}_2 - 2\text{H}]^+$	$[\text{C}_{13}\text{H}_9]^+$
91	Moderate	$[\text{C}_7\text{H}_7]^+$	$[\text{C}_7\text{H}_7]^+$

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.[\[1\]](#)

Proposed Fragmentation Pathway

The fragmentation of **4-nitrodiphenylmethane** under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 213). The primary fragmentation pathways involve the cleavage of the C-N bond and rearrangements of the diphenylmethyl cation. A proposed fragmentation pathway is illustrated in the diagram below.



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Figure 1: Proposed fragmentation pathway of **4-Nitrodiphenylmethane**.

The molecular ion at m/z 213 is observed as the base peak. A prominent fragmentation pathway is the loss of a nitro radical ($\bullet\text{NO}_2$) to form the diphenylmethyl cation at m/z 167. This cation can then undergo successive losses of hydrogen atoms to yield ions at m/z 166 and m/z 165, the latter potentially being the stable fluorenyl cation. Another significant fragmentation route involves the rearrangement of the diphenylmethyl cation to the highly stable tropyl cation at m/z 91.

Experimental Protocol

The following is a general protocol for the acquisition of an electron ionization mass spectrum of **4-nitrodiphenylmethane** using a standard GC-MS or a direct insertion probe.

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
- Ionization source: Electron Ionization (EI)
- Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

Experimental Conditions:

- Sample Preparation: Prepare a dilute solution of **4-nitrodiphenylmethane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Inlet System:
 - GC Inlet (for GC-MS):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μL

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Direct Insertion Probe:
 - A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.
 - The probe is heated gradually to volatilize the sample.
- Mass Spectrometer Parameters:
 - Ionization Energy: 70 eV[3][5]
 - Ion Source Temperature: 230 °C
 - Mass Range: m/z 40-300
 - Scan Rate: Dependant on the instrument, but typically 2-3 scans/second.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum in full scan mode.
 - Identify the molecular ion and major fragment ions.
 - Compare the acquired spectrum with a library spectrum (if available) for confirmation.

Conclusion

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of **4-nitrodiphenylmethane**. The characteristic fragments at m/z 213, 167, 166, 165, and 91 are diagnostic for the structure of the molecule. The proposed fragmentation pathway

and the provided experimental protocol serve as a valuable resource for researchers and scientists involved in the analysis of nitroaromatic compounds.

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